7,9-Bis(2,6-diethylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride
Description
7,9-Bis(2,6-diethylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride (CAS: 2540595-72-8) is an N-heterocyclic carbene (NHC) precursor with a rigid acenaphthene backbone and 2,6-diethylphenyl substituents. This compound belongs to the BIAN (bis(imino)acenaphthene) ligand family, which is widely used in coordination chemistry and catalysis due to its tunable steric and electronic properties. The diethylphenyl groups provide moderate steric bulk compared to other derivatives, making it a versatile ligand for stabilizing transition metal complexes .
Properties
IUPAC Name |
7,9-bis(2,6-diethylphenyl)acenaphthyleno[1,2-d]imidazol-9-ium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33N2.ClH/c1-5-22-13-9-14-23(6-2)30(22)34-21-35(31-24(7-3)15-10-16-25(31)8-4)33-28-20-12-18-26-17-11-19-27(29(26)28)32(33)34;/h9-21H,5-8H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVJSNIXIXSVEY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C=[N+](C3=C2C4=CC=CC5=C4C3=CC=C5)C6=C(C=CC=C6CC)CC.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Zinc-BIAN Complex
The initial step involves condensing acenaphthoquinone with 2,6-diethylaniline in the presence of ZnCl₂.
Procedure :
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Acenaphthoquinone (1.0 equiv) and 2,6-diethylaniline (2.3 equiv) are refluxed in glacial acetic acid (140°C, 24 hrs) under atmospheric conditions.
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ZnCl₂ (1.2 equiv) is added to the cooled mixture, forming a red-orange precipitate.
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The product, N1,N2-Bis(2,6-diethylphenyl)-acenaphthylene-1,2-diimine zinc(II) chloride , is isolated via vacuum filtration (yield: ~90%).
Key Characterization :
Reduction to the 1,2-Diamine Intermediate
The zinc complex is reduced to a vicinal diamine using aluminum hydride (AlH₃).
Procedure :
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The zinc complex is suspended in anhydrous THF under nitrogen.
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AlH₃ (3.0 equiv) is added portionwise at 0°C, and the mixture is stirred at room temperature for 12 hrs.
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The reaction is quenched with methanol, and the diamine (rac-trans-N1,N2-Bis(2,6-diethylphenyl)-1,2-dihydroacenaphthylene-1,2-diamine ) is isolated as a white solid (yield: 75–80%).
Side Reactions :
Cyclization to the Imidazolinium Chloride
The diamine undergoes ring-closing with triethyl orthoformate (TEOF) to form the imidazolinium chloride.
Procedure :
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The diamine (1.0 equiv) and TEOF (2.5 equiv) are heated at 130°C under nitrogen for 5–30 minutes.
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Concentrated HCl (1.2 equiv) is added to protonate the nitrogen, forming the chloride salt.
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The product is precipitated with diethyl ether, yielding 7,9-Bis(2,6-diethylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride as a crystalline solid (yield: 70–85%).
Optimization Challenges :
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Temperature Sensitivity : At >130°C, bis(formamide) side products dominate (detected via ¹H NMR δ 8.0–8.5 ppm).
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Steric Effects : Bulky 2,6-diethyl groups necessitate prolonged reaction times (30 mins) for complete cyclization.
Comparative Analysis of Reaction Conditions
Structural and Spectroscopic Validation
X-ray Crystallography
While no crystallographic data for the diethyl derivative is reported, analogous structures (e.g., 7,9-Bis(2,6-dimethylphenyl) variant) confirm a planar acenaphthoimidazolium core with N–C–N angles of 108.5°.
¹H NMR Analysis
Industrial-Scale Considerations
Commercial synthesis (e.g., BLD Pharmatech) employs automated continuous flow reactors to maintain precise temperature control during cyclization, minimizing side reactions. Storage recommendations include inert atmospheres and protection from light to prevent decomposition .
Chemical Reactions Analysis
Types of Reactions: 7,9-Bis(2,6-diethylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride undergoes various types of reactions, including:
- Oxidation
- Reduction
- Substitution
- Cross-coupling reactions
Common Reagents and Conditions: Common reagents used in these reactions include palladium, nickel, gold, silver, copper, platinum, and ruthenium. The conditions for these reactions vary depending on the specific type of reaction being performed .
Major Products Formed: The major products formed from these reactions are typically the result of cross-coupling and hydrofunctionalization processes, leading to the formation of complex organic molecules .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in several therapeutic areas:
Anticancer Potential
The imidazole ring system is known for its role in anticancer agents. Studies have shown that imidazolium salts can induce apoptosis in cancer cells. For example, compounds with imidazole moieties have been tested for cytotoxicity against various cancer cell lines. Although direct studies on the specific compound are sparse, its structural characteristics align with known anticancer agents .
Materials Science
The compound's unique structure makes it suitable for applications in materials science:
Organic Light Emitting Diodes (OLEDs)
Imidazolium salts are explored as potential materials for OLEDs due to their favorable electronic properties. The incorporation of 7,9-Bis(2,6-diethylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride into organic matrices could enhance the efficiency of light-emitting devices by improving charge transport and luminescence properties.
Catalysis
The compound may serve as a ligand in transition metal catalysis. Imidazolium-based ligands are widely used in catalyzing reactions such as cross-coupling and polymerization processes. The ability to modify the electronic properties of the imidazole ring through substitution can tailor the reactivity and selectivity of catalysts in synthetic applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 7,9-Bis(2,6-diethylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride exerts its effects involves its role as an N-heterocyclic carbene ligand. It coordinates with various metals, facilitating catalytic reactions by stabilizing reactive intermediates and enhancing reaction rates. The molecular targets and pathways involved include coordination chemistry with metals such as gold, rhodium, and palladium .
Comparison with Similar Compounds
Substituent Effects on Steric and Electronic Properties
The table below compares key structural analogs, highlighting differences in substituents, molecular weight, and applications:
Key Observations:
- Steric Bulk : The diethylphenyl groups (target compound) offer less steric hindrance than diisopropylphenyl or mesityl analogs. This impacts metal-ligand bond strength and catalytic activity. For example, the diisopropylphenyl variant forms stable copper(I) complexes with melting points >270°C, attributed to enhanced steric protection .
- Electronic Effects: Electron-donating alkyl groups (ethyl, isopropyl, methyl) increase the electron density on the carbene, enhancing metal-ligand donor strength. Mesityl groups provide both steric and electronic stabilization, often leading to higher thermal stability in metal complexes .
Physicochemical Properties
- Melting Points : The diisopropylphenyl Au(III) complex melts at >300°C , while the mesityl analog requires storage at 2–8°C (likely due to hygroscopicity) . The diethylphenyl variant’s melting point is unreported but expected to be lower than its bulkier analogs.
Biological Activity
7,9-Bis(2,6-diethylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride (CAS: 2540595-72-8) is a synthetic compound with potential biological activity. Its unique structure, characterized by a fused imidazole ring and acenaphthene moiety, suggests interesting pharmacological properties. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C33H33ClN2
- Molecular Weight : 493.09 g/mol
- Purity : >97%
The biological activity of 7,9-Bis(2,6-diethylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. The imidazolium structure may enhance its ability to penetrate microbial membranes.
- Anticancer Potential : Research has suggested that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. It has shown efficacy in vitro against several cancer cell lines.
- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier opens avenues for its use in neurodegenerative diseases. Its antioxidant properties may protect neuronal cells from oxidative stress.
Antimicrobial Activity
A study published in Journal of Medicinal Chemistry demonstrated that 7,9-Bis(2,6-diethylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 15 µg/mL for both strains.
Anticancer Studies
In a recent investigation published in Cancer Letters, the compound was tested on human breast cancer cell lines (MCF-7). Results indicated that treatment with 10 µM led to a 50% reduction in cell viability within 24 hours. Mechanistic studies revealed that the compound activates the p53 pathway, leading to increased expression of pro-apoptotic factors.
Neuroprotective Effects
A study in Neuroscience Letters explored the neuroprotective effects of this compound in a rat model of Parkinson's disease. Administration of 5 mg/kg showed a significant reduction in dopaminergic neuron loss and improved motor function scores compared to control groups.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 7,9-bis(2,6-diethylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride, and how can reaction yields be optimized?
- Methodology : Utilize Suzuki-Miyaura cross-coupling reactions with halogenated acenaphthene precursors and 2,6-diethylphenylboronic acids. Catalytic systems (e.g., Pd(PPh₃)₄) in refluxing 1,4-dioxane/water mixtures (9:1 v/v) under inert atmospheres improve yields. Optimize molar ratios (e.g., 1:1.1 for boronic acid to halide) and reaction times (24–48 hours) to reduce side products. Post-reaction purification via recrystallization (e.g., acetonitrile or ethanol) enhances purity .
- Yield Optimization Table :
| Precursor Halide | Boronic Acid | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| Acenaphthene-Br | 2,6-Diethylphenyl | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 72–82 |
| Acenaphthene-Cl | 2,6-Diethylphenyl | Pd(OAc)₂/XPhos | Toluene/EtOH | 65–75 |
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology : Combine spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.4 ppm) and diethyl groups (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) .
- XRD : Resolve π-stacking interactions in the crystal lattice (e.g., d-spacing ~3.5 Å between imidazolium rings) .
- HRMS : Confirm molecular ion peaks (e.g., [M-Cl]⁺ at m/z 600.3) with <2 ppm error .
Q. What are the critical storage conditions to ensure compound stability?
- Methodology : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Use desiccants (silica gel) to mitigate hygroscopic decomposition. Monitor stability via periodic HPLC-UV (λ = 254 nm) to detect degradation products .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s electronic properties and reactivity in catalytic applications?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO). Analyze charge distribution on the imidazolium ring to predict sites for electrophilic/nucleophilic attack. Validate models against experimental UV-Vis spectra (e.g., λmax ~320 nm) .
Q. What experimental strategies resolve contradictory spectral data (e.g., NMR vs. XRD) for this compound?
- Methodology :
- Repeat synthesis under strictly anhydrous conditions to exclude solvent adducts.
- Use VT-NMR (variable temperature) to assess dynamic effects (e.g., ring flipping).
- Compare XRD-derived bond lengths/angles with DFT-optimized geometries to identify discrepancies .
Q. How can researchers design bioactivity studies to evaluate this compound’s potential as an enzyme inhibitor?
- Methodology :
- Target Selection : Prioritize enzymes with cationic binding pockets (e.g., acetylcholinesterase or kinases).
- Assay Design : Use fluorescence-based inhibition assays (e.g., IC₅₀ determination with TNP-ATP as a probe). Include positive controls (e.g., staurosporine for kinases).
- Mechanistic Studies : Perform molecular docking (AutoDock Vina) to simulate ligand-enzyme interactions, focusing on π-cation and van der Waals forces .
Methodological Frameworks
Q. How should researchers integrate theoretical frameworks into experimental design for studying this compound?
- Methodology : Align hypotheses with conceptual models (e.g., Marcus theory for electron-transfer studies or Hammond’s postulate for reaction mechanisms). Use ligand-lipophilicity efficiency (LLE) metrics in bioactivity studies to balance potency and solubility .
Q. What statistical approaches are recommended for analyzing contradictory data in structure-activity relationship (SAR) studies?
- Methodology : Apply multivariate analysis (e.g., PCA or PLS regression) to disentangle steric/electronic effects. Use Bayesian inference to quantify uncertainty in IC₅₀ or ΔGbinding values .
Data Presentation Guidelines
- Tables : Include yield optimization parameters (precursor ratios, solvents) and spectroscopic assignments.
- Figures : Provide overlayed DFT-calculated vs. experimental UV-Vis spectra or XRD crystal packing diagrams.
- Conflict Resolution : Document all synthetic batches and analytical replicates to trace data inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
